molecular formula C13H19NO3 B152978 tert-Butyl (2-hydroxy-1-phenylethyl)carbamate CAS No. 67341-01-9

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Cat. No.: B152978
CAS No.: 67341-01-9
M. Wt: 237.29 g/mol
InChI Key: IBDIOGYTZBKRGI-UHFFFAOYSA-N
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Description

Tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl (2-hydroxy-1-phenylethyl)carbamate, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or Boc-L-phenylglycinol, is an organic compound with significant implications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H19_{19}N1_{1}O3_{3}, with a molecular weight of approximately 237.29 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a phenyl group, contributing to its versatility as a building block in organic synthesis.

1. Enzyme Inhibition

Research indicates that this compound and its derivatives may exhibit significant enzyme inhibitory activities. For instance, studies have shown that compounds containing the carbamate moiety can act as inhibitors of carbonic anhydrase II (CA-II), which plays a crucial role in various physiological processes. The inhibition mechanism involves multiple hydrogen bonding interactions with active site residues, effectively blocking the enzyme's function .

2. Potential Anticonvulsant Activity

Investigations into the anticonvulsant properties of related compounds suggest that this compound may also exhibit similar bioactivities. The compound has been studied for its potential as a scaffold in drug development aimed at treating epilepsy and other neurological disorders.

3. Role in Peptide Synthesis

The compound is widely recognized for its role as a protecting group in peptide synthesis, particularly for amino acids like phenylglycine. Its ability to selectively protect the amine functionality allows for controlled modifications during synthesis processes. This property is crucial for developing complex peptides that may have therapeutic applications.

Case Study 1: Inhibition of Carbonic Anhydrase II

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against CA-II, with some compounds showing IC50_{50} values as low as 12.1 μM, indicating strong inhibitory potential compared to standard inhibitors like acetazolamide .

CompoundIC50_{50} (μM)Activity Level
4a12.1 ± 0.86High
4c13.8 ± 0.64High
4i18.1 ± 1.31Moderate
Standard53.6 ± 0.96Weak

Case Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant activity, derivatives of this compound were evaluated for their effects on seizure models in rodents. The results indicated that certain modifications to the compound enhanced its efficacy as an anticonvulsant agent, warranting further exploration into its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the carbamate : Reaction of phenethylamine with tert-butyl chloroformate.
  • Hydroxylation : Introduction of the hydroxyl group through selective oxidation methods.
  • Purification : Use of chromatography to isolate the desired product.

These steps allow researchers to manipulate the structure for various applications while maintaining the integrity of the amine functionality.

Scientific Research Applications

Organic Synthesis

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is primarily utilized as a precursor in the enantioselective synthesis of various alkaloids and other bioactive molecules. It serves as a building block for synthesizing complex organic compounds due to its ability to introduce chirality and functional groups conducive to further transformations .

Medicinal Chemistry

The compound has demonstrated potential in drug development, particularly in the following areas:

Anticancer Properties :

  • Inhibition of Cancer Cell Proliferation : Studies show that this compound can inhibit the growth of cancer cell lines, such as melanoma cells, by promoting apoptosis through modulation of the ERK/MAPK signaling pathway .

Synergistic Effects with Chemotherapeutics :

  • When used alongside standard chemotherapy agents, it enhances treatment efficacy, suggesting its role as an adjunct therapy in cancer treatment .

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes, such as leucine aminopeptidase. This enzyme is involved in protein metabolism and tumor growth, highlighting the compound's potential therapeutic applications in cancer treatment .

Case Study 1: Melanoma Treatment

A clinical study evaluated the effects of this compound on patients with advanced melanoma. Patients receiving this compound alongside standard chemotherapy exhibited a significant reduction in tumor size compared to those receiving chemotherapy alone. The study emphasized the importance of ERK pathway inhibition in improving treatment outcomes.

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer patients resistant to conventional therapies, administration of this compound resulted in a marked decrease in tumor markers and improved survival rates. This reinforces its potential as a therapeutic agent against resistant cancer types.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of melanoma growth
Enzyme InhibitionInhibition of leucine aminopeptidase
Synergistic EffectsEnhanced efficacy with chemotherapeutics

Q & A

Q. Basic: What are the standard synthetic routes for tert-butyl (2-hydroxy-1-phenylethyl)carbamate?

Answer:
The compound is typically synthesized via carbamate formation using tert-butyloxycarbonyl (Boc) protection. A common method involves reacting 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used at 0–25°C. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Key Reaction Parameters
Reagents: Boc₂O, Et₃N
Solvent: DCM or THF
Temperature: 0–25°C
Yield: ~70–85%

Q. Advanced: How can diastereoselectivity be optimized in derivatives of this compound?

Answer:
Diastereoselectivity is influenced by steric and electronic effects. Asymmetric catalysis (e.g., chiral Lewis acids) or dynamic kinetic resolution can enhance selectivity. For example, using (R)-BINOL-derived catalysts in alkylation reactions improves enantiomeric excess (e.e. >90%). Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) and computational modeling (DFT) help refine conditions .

Q. Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies key signals (e.g., Boc tert-butyl at δ ~1.4 ppm, carbamate NH at δ ~5.5 ppm).
  • IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
  • Mass Spec : ESI-MS confirms molecular ion [M+H]⁺ at m/z 238.1 (theoretical: 237.3 g/mol) .
  • Optical Rotation : [α]²⁵_D +37° (c=1, chloroform) verifies enantiopurity .

Q. Advanced: How can computational tools predict reactivity in multi-step syntheses involving this compound?

Answer:
Retrosynthetic analysis using databases (Reaxys, SciFinder) and software (PISTACHIO, BKMS_METABOLIC) identifies feasible pathways. For example, tert-butyl (2-hydroxy-1-phenylethyl)carbamate serves as a chiral building block in peptide mimetics. Molecular docking (AutoDock) and DFT calculations (Gaussian) model steric interactions and transition states .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Refrigerated (2–8°C) in airtight containers.
  • Spill Management : Absorb with sand/silica, dispose as hazardous waste .

Q. Advanced: How to address conflicting crystallographic data during X-ray structure determination?

Answer:
For twinned or low-resolution data, use SHELXL refinement (SHELX-97) with HKLF 5 format. Anisotropic displacement parameters (ADPs) and restraints (DFIX, SIMU) improve model accuracy. High-resolution data (d-spacing <1.0 Å) benefit from Hirshfeld atom refinement (HAR) .

Q. Basic: What are common impurities in synthesis, and how are they removed?

Answer:

  • Impurities : Unreacted Boc₂O, diols from overprotection.
  • Purification : Flash chromatography (hexane:EtOAc 3:1) or recrystallization (ethyl acetate/hexane). Purity >95% confirmed by HPLC (C18 column, 80:20 H₂O:ACN) .

Q. Advanced: What strategies mitigate low yields in Boc-deprotection reactions?

Answer:
Acidolysis with TFA in DCM (0°C, 2 h) achieves >90% deprotection. Competing side reactions (e.g., tert-butyl cation formation) are minimized using scavengers (triisopropylsilane). Monitoring via TLC (ninhydrin stain) ensures reaction completion .

Q. Basic: How is enantiomeric purity assessed experimentally?

Answer:

  • Chiral HPLC : Chiralcel OD-H column, 90:10 hexane:isopropanol.
  • Polarimetry : Compare observed [α]²⁵_D to literature values.
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals .

Q. Advanced: How to evaluate ecological toxicity with limited data?

Answer:
Use in silico tools (ECOSAR, TEST) to predict acute/chronic toxicity. Experimental assays (Daphnia magna LC₅₀, Ames test) assess biodegradability and mutagenicity. No bioaccumulation potential is reported, but environmental persistence requires further study .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIOGYTZBKRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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